2-(benzylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(benzylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and aldehydes.
Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Addition of the propan-2-yl phenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl group and the pyrimidoquinoline core are likely critical for its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoquinolines: Other compounds in this class may have different substituents but share the core structure.
Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups but different core structures.
Uniqueness
2-(benzylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H27N3O2S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(4-propan-2-ylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O2S/c1-16(2)18-11-13-19(14-12-18)22-23-20(9-6-10-21(23)31)28-25-24(22)26(32)30-27(29-25)33-15-17-7-4-3-5-8-17/h3-5,7-8,11-14,16,22H,6,9-10,15H2,1-2H3,(H2,28,29,30,32) |
InChI Key |
MWHHWEMENGIVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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